

# A Comparative Clinical Analysis of Emerging Lipoprotein(a) Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapies to lower elevated lipoprotein(a) [Lp(a)], a causal and independent risk factor for atherosclerotic cardiovascular disease (ASCVD), has led to the development of several promising agents. This guide provides a comparative analysis of three leading investigational drugs in late-stage clinical trials: Olpasiran, Pelacarsen, and the oral agent Muvalaplin. The objective is to present a clear, data-driven comparison of their performance, supported by experimental data from key clinical trials.

# Quantitative Efficacy and Safety of Lp(a) Lowering Agents

The following tables summarize the quantitative data from significant clinical trials for Olpasiran, Pelacarsen, and Muvalaplin, offering a side-by-side comparison of their efficacy in reducing Lp(a) levels and their observed safety profiles.

Table 1: Efficacy of Lp(a) Lowering Agents in Phase 2 Clinical Trials



| Agent (Trial)                         | Dosage<br>Regimen                                                   | Mean Placebo-<br>Adjusted Lp(a)<br>Reduction                        | Timepoint                     | Key Reference |
|---------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|-------------------------------|---------------|
| Olpasiran<br>(OCEAN(a)-<br>DOSE)      | 10 mg every 12<br>weeks                                             | -70.5%                                                              | 36 weeks                      | [1]           |
| 75 mg every 12<br>weeks               | -97.4%                                                              | 36 weeks                                                            | [1]                           |               |
| 225 mg every 12<br>weeks              | -101.1%                                                             | 36 weeks                                                            | [1]                           |               |
| 225 mg every 24<br>weeks              | -100.5%                                                             | 36 weeks                                                            | [1]                           | _             |
| Pelacarsen<br>(Phase 2)               | 20 mg weekly                                                        | ~80%                                                                | ~16-17 weeks<br>(peak effect) | [2]           |
| 80 mg monthly<br>(dose in Phase<br>3) | 98% of<br>participants<br>reached <50<br>mg/dL                      | Not specified                                                       | [3][4]                        |               |
| Muvalaplin<br>(KRAKEN -<br>Phase 2)   | 10 mg daily                                                         | -40.4% (apo(a)-<br>based assay) /<br>-47.6% (intact<br>Lp(a) assay) | 12 weeks                      | [5][6][7]     |
| 60 mg daily                           | -70.0% (apo(a)-<br>based assay) /<br>-81.7% (intact<br>Lp(a) assay) | 12 weeks                                                            | [5][6][7]                     |               |
| 240 mg daily                          | -68.9% (apo(a)-<br>based assay) /<br>-85.8% (intact<br>Lp(a) assay) | 12 weeks                                                            | [5][6][7]                     | _             |

Table 2: Safety and Tolerability of Lp(a) Lowering Agents



| Agent      | Common Adverse<br>Events                                                                | Serious Adverse<br>Events                                   | Key Reference |
|------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------|---------------|
| Olpasiran  | Mild injection site reactions and hypersensitivity reactions (resolved with treatment). | Overall incidence of adverse events was similar to placebo. | [1][8]        |
| Pelacarsen | Not detailed in the provided search results.                                            | Not detailed in the provided search results.                |               |
| Muvalaplin | Well-tolerated.                                                                         | No safety or tolerability concerns were identified.         | [5][6][9]     |

## **Experimental Protocols of Key Clinical Trials**

A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the comparative efficacy and safety data.

## Olpasiran: OCEAN(a)-DOSE (Phase 2)

- Objective: To evaluate the safety and tolerability of olpasiran and identify an optimal dose for reducing Lp(a) levels.[8]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial. [10]
- Participant Population: 281 patients with established atherosclerotic cardiovascular disease and baseline Lp(a) levels greater than 150 nmol/L.[1][10][11] The median age was 62 years, and 31.6% were female.[10] At baseline, 88% of patients were on statin therapy.[1]
- Intervention: Participants were randomized to receive one of four subcutaneous doses of olpasiran (10 mg every 12 weeks, 75 mg every 12 weeks, 225 mg every 12 weeks, or 225 mg every 24 weeks) or a matching placebo.[1][10]



- Primary Endpoint: The percent change in the Lp(a) concentration from baseline to week 36.
- Secondary Endpoints: Included assessments of oxidized phospholipids on apolipoprotein B (OxPL-apoB), high-sensitivity C-reactive protein (hs-CRP), and high-sensitivity interleukin-6 (hs-IL-6).[10]

#### Pelacarsen: Phase 3 Lp(a)HORIZON

- Objective: To evaluate the safety and efficacy of pelacarsen in reducing major cardiovascular events in patients with established cardiovascular disease and elevated Lp(a).[3][4]
- Study Design: A global, multicenter, double-blind, placebo-controlled pivotal Phase 3 study. [3][4]
- Participant Population: 8,325 participants with established cardiovascular disease (history of myocardial infarction, ischemic stroke, or peripheral artery disease) and elevated Lp(a) levels (≥70 mg/dL).[3][4][12]
- Intervention: 80 mg of pelacarsen administered monthly via subcutaneous injection, compared to a placebo.[3][4]
- Primary Endpoint: To assess the impact of Lp(a) lowering with pelacarsen on the reduction of cardiovascular risk.[12] Topline results are expected in 2025.[3][4]

### Muvalaplin: KRAKEN (Phase 2)

- Objective: To determine the effect, safety, and efficacy of muvalaplin on Lp(a) levels.[5]
- Study Design: A randomized, double-blind, placebo-controlled trial conducted at 43 sites.[5]
  [9]
- Participant Population: 233 adults with high Lp(a) levels (>175 nmol/L) and either atherosclerotic cardiovascular disease, Type 2 diabetes, or familial hypercholesterolemia.[9]
  The median age was 66 years, 33% were female, 66% identified as White, 27% as Asian, and 4% as Black.[5][9]



- Intervention: Participants were randomized to receive oral muvalaplin at dosages of 10 mg/day, 60 mg/day, or 240 mg/day, or a placebo for 12 weeks.[5][6]
- Primary Endpoint: The placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12, measured by both an intact Lp(a) assay and a traditional apolipoprotein(a)-based assay.[5][6]
- Secondary Endpoints: Included the percentage change in apolipoprotein B and highsensitivity C-reactive protein.[6]

## **Mechanisms of Action and Experimental Workflows**

The distinct mechanisms of action of these agents are visualized below, followed by a comparative diagram of their clinical trial workflows.









Click to download full resolution via product page

Caption: Mechanisms of action for Pelacarsen, Olpasiran, and Muvalaplin.





Click to download full resolution via product page

Caption: Comparative workflow of key clinical trials for Lp(a) lowering agents.

In conclusion, Olpasiran and Pelacarsen, both injectable RNA-targeted therapies, have demonstrated profound and sustained reductions in Lp(a) levels.[1][2] Olpasiran, a small interfering RNA, has shown over 95% reduction in Lp(a) at higher doses in its Phase 2 trial.[8] [11][13] Pelacarsen, an antisense oligonucleotide, achieved an 80% lowering of Lp(a) in its Phase 2 study.[2] Muvalaplin stands out as the first oral small molecule inhibitor, offering a convenient administration route and achieving up to a 70% reduction in Lp(a) levels in its Phase 2 trial.[9]

While the efficacy in lowering the surrogate marker of Lp(a) is impressive for all three agents, the ultimate validation of their clinical benefit awaits the results of large-scale cardiovascular outcomes trials, such as the ongoing OCEAN(a) trial for Olpasiran and the Lp(a)HORIZON trial for Pelacarsen.[3][4][14] The safety profiles observed in the Phase 2 trials appear favorable, with mainly mild and transient adverse events reported.[1][8][9] The choice between these therapies, should they gain regulatory approval, will likely depend on a balance of efficacy,



safety, route of administration, dosing frequency, and, ultimately, their proven ability to reduce cardiovascular events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. OCEAN(a) DOSE: Does Olpasiran Therapy Reduce Lipoprotein(a) Concentrations in Patients With ASCVD? - American College of Cardiology [acc.org]
- 2. Emerging therapies for lowering Lp(a): 'Peering into the future' [healio.com]
- 3. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]
- 4. Ionis announces enrollment completion of Phase 3 Lp(a) HORIZON cardiovascular outcomes study of pelacarsen [prnewswire.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Oral Muvalaplin for Lowering of Lipoprotein(a): A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Clinical trial finds novel therapy markedly reduced lipoprotein(a) levels in people with cardiovascular disease | EurekAlert! [eurekalert.org]
- 9. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]
- 10. Olpasiran, Oxidized Phospholipids, and Systemic Inflammatory Biomarkers: Results From the OCEAN(a)-DOSE Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. UCSF Cardiovascular Disease Trial → Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD [clinicaltrials.ucsf.edu]
- 13. An RNA Inhibitor Effectively Reduces a High-Risk Type of Cholesterol in Patients With Cardiovascular Disease | Mount Sinai New York [mountsinai.org]



- 14. Olpasiran Benefit Beyond Blocking Lp(a) [medscape.com]
- To cite this document: BenchChem. [A Comparative Clinical Analysis of Emerging Lipoprotein(a) Lowering Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371517#comparative-analysis-of-lp-a-lowering-agents-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com